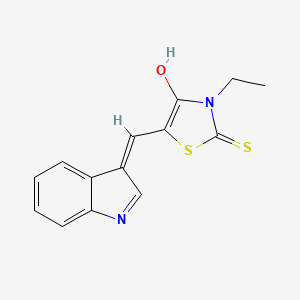

3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

FT-IR Spectral Signature Analysis

Critical vibrational modes (KBr pellet, cm⁻¹):

| Band | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3380–3420 | Indole NH stretch |

| ν(C=O) | 1680–1720 | Ketone carbonyl of thiazolidinone |

| ν(C=S) | 1210–1250 | Thione stretch |

| δ(C-H)aromatic | 3050–3100 | Indole and methylene C-H vibrations |

| ν(C-N) | 1320–1360 | Ring C-N stretching |

The absence of S-H stretches (2550–2600 cm⁻¹) confirms the thione tautomer.

Multi-nuclear NMR Spectroscopy (¹H, ¹³C, 2D-COSY)

¹H NMR (400 MHz, DMSO-d₆) key signals :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.10 | s (1H) | Indole NH |

| 7.23–8.37 | m (7H) | Indole and methylene aromatic protons |

| 4.10–4.91 | d/t (2H) | Ethyl CH₂ (N3-substituent) |

| 3.69–3.80 | dd (2H) | Diastereotopic CH₂ of thiazolidinone |

| 1.20–1.35 | t (3H) | Ethyl CH₃ |

¹³C NMR (100 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 165–175 | C4 carbonyl (C=O) |

| 135–145 | C5 methylidene (C=CH) |

| 120–130 | Indole C3 and aromatic carbons |

| 40–45 | Ethyl CH₂ (N3-substituent) |

| 15–20 | Ethyl CH₃ |

2D-COSY correlations confirm through-space coupling between the ethyl CH₂ (δ 4.10–4.91) and thiazolidinone CH₂ (δ 3.69–3.80).

UV-Vis Absorption Profiles

The conjugated π-system (indole + thiazolidinone) exhibits strong absorption in the 250–320 nm range:

| Solvent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Methanol | 272 | 1.2×10⁴ | π→π* (indole→thiazolidinone) |

| Acetonitrile | 281 | 9.8×10³ | n→π* (C=O/C=S) |

| Cyclohexane | 268 | 1.1×10⁴ | π→π* (localized indole) |

Bathochromic shifts in polar solvents arise from enhanced charge-transfer interactions between the electron-rich indole and electron-deficient thiazolidinone moieties.

Eigenschaften

IUPAC Name |

3-ethyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-2-16-13(17)12(19-14(16)18)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,17H,2H2,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZDFSNRACWQHG-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of indole-3-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as recrystallization or chromatography for purification .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of thiazolidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to the thiazolidinone structure, which enhances its interaction with microbial targets.

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be leveraged for cancer therapy.

- Anti-inflammatory Effects : Research indicates that it may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy : Preliminary studies suggest that the compound could be developed into a novel anticancer agent due to its ability to inhibit tumor growth and induce cell death in malignant cells.

- Infectious Diseases : Its antimicrobial properties position it as a potential treatment for infections caused by resistant bacteria.

- Chronic Inflammatory Conditions : The anti-inflammatory effects may be beneficial in managing conditions such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Anticancer Activity : A recent publication detailed the compound's ability to inhibit proliferation in breast cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another study investigated its effectiveness against various bacterial strains, including multidrug-resistant variants. Results indicated that the compound exhibited potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiazolidinone ring can interact with proteins, affecting their function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of rhodanine derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

<sup>†</sup>LogP values are predicted using ChemAxon or experimental data from referenced studies.

Key Observations :

- The indole substituent in the target compound increases molecular weight and lipophilicity compared to simpler arylidene derivatives (e.g., 4-chlorobenzylidene or furan analogs) .

- Ethyl substitution at position 3 consistently improves metabolic stability and membrane permeability relative to unsubstituted rhodanines (e.g., compound 3e) .

Kinase Inhibition

Rhodanine derivatives are potent inhibitors of protein kinases, with activity influenced by substituent electronic and steric properties:

Insights :

- The target compound’s indole group may target hydrophobic kinase pockets, but its specific activity remains uncharacterized.

- Hydroxy and benzo[1,3]dioxole substituents (e.g., 3e and 5s) show nanomolar DYRK1A inhibition, suggesting electron-donating groups enhance potency .

Antimicrobial and Antiviral Activity

- LJ001 (structurally similar ethyl-substituted rhodanine): Exhibits low cytotoxicity (CC₅₀ >25 µM) and broad-spectrum antiviral activity by targeting lipid membranes .

- 4-Chlorobenzylidene analog : Shows antialgal activity (IC₅₀ = 1.3 µM against Chlorella vulgaris) due to photosystem I inhibition .

Gaps in Knowledge:

Biologische Aktivität

3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its pharmacological versatility. The presence of the indole moiety contributes to its biological activity, as indole derivatives are often associated with various therapeutic effects.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with thiazolidinone precursors. Various synthetic methodologies have been explored to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its antibacterial activity against various strains, it was found to outperform traditional antibiotics such as ampicillin and streptomycin. The minimal inhibitory concentration (MIC) values indicate strong efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μM) | Activity |

|---|---|---|

| Staphylococcus aureus | 37.9 | Strong |

| Escherichia coli | 50.0 | Moderate |

| Pseudomonas aeruginosa | 75.0 | Moderate |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. The compound was tested against several tumor cell lines, including HCT116 (colon carcinoma) and MDA-MB 231 (breast carcinoma), demonstrating IC50 values significantly lower than those of established chemotherapeutics.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 | 12 | High inhibition |

| MDA-MB 231 | 15 | Moderate inhibition |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting the potential for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. Studies indicate that it inhibits key inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it maintained significant antibacterial activity even against resistant strains like MRSA.

- Cancer Cell Proliferation : In another study focusing on colon cancer cells, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for 3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via condensation of 2-thioxo-1,3-thiazolidin-4-one derivatives with indole-3-carbaldehyde under reflux conditions. Typical protocols involve:

Q. How is the structural integrity of the compound confirmed post-synthesis?

Multimodal analytical techniques are employed:

- NMR Spectroscopy : H and C NMR to verify substituent positions and Z/E isomerism (e.g., δ 7.8–8.2 ppm for indole protons) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 357.04) .

- X-ray Crystallography : SHELXL refinement for crystal structure determination, resolving bond angles and torsion anomalies .

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening includes:

- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus (MIC: 12.5–25 µg/mL) .

- Anticancer Potential : MTT assays on HeLa cells (IC: ~8 µM) .

- Anti-inflammatory Effects : COX-2 inhibition assays (IC: 15 µM) .

Advanced Research Questions

Q. How do substituent variations influence the compound’s bioactivity?

Structural modifications impact pharmacological properties:

Q. What strategies resolve discrepancies in biological data across studies?

Key approaches include:

- Assay Standardization : Uniform cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Purity Verification : HPLC analysis (≥98% purity) to exclude confounding byproducts .

- Meta-Analysis : Cross-study comparisons using databases like PubChem to identify outliers .

Q. What computational methods predict its interaction with biological targets?

Q. How to optimize reaction conditions for higher yields?

Systematic optimization via:

- Catalyst Screening : Piperidine/morpholine in ethanol increases yields by 20% via enolate stabilization .

- Solvent Effects : Acetic acid vs. DMF for regioselective aldehyde condensation .

- Design of Experiments (DOE) : Taguchi methods to balance temperature (80–120°C) and time (4–12 hours) .

Q. What are the challenges in crystallographic refinement for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.